molecular formula C22H28N2O B11469031 1-octyl-2-(phenoxymethyl)-1H-benzimidazole

1-octyl-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B11469031
M. Wt: 336.5 g/mol
InChI Key: RUIAHZDXGXRIAC-UHFFFAOYSA-N
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Description

1-OCTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by the presence of an octyl group and a phenoxymethyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-OCTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can be synthesized through a multi-step process involving the following key steps:

    Formation of Benzimidazole Core: The synthesis begins with the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative to form the benzimidazole core.

    Introduction of Octyl Group: The octyl group can be introduced via alkylation using an octyl halide in the presence of a base such as potassium carbonate.

    Attachment of Phenoxymethyl Group: The phenoxymethyl group can be attached through a nucleophilic substitution reaction using phenoxymethyl chloride and a suitable base.

Industrial Production Methods: Industrial production of 1-OCTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-OCTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-OCTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-OCTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-OCTYL-2-(PHENOXYMETHYL)-1H-BENZIMIDAZOLE: Similar structure but lacks the diazole ring.

    1-OCTYL-2-(PHENOXYMETHYL)-1H-IMIDAZOLE: Similar structure but with an imidazole core instead of benzimidazole.

    1-OCTYL-2-(PHENOXYMETHYL)-1H-TRIAZOLE: Similar structure but with a triazole core.

Uniqueness: 1-OCTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the octyl and phenoxymethyl groups attached to the benzimidazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

1-octyl-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C22H28N2O/c1-2-3-4-5-6-12-17-24-21-16-11-10-15-20(21)23-22(24)18-25-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3

InChI Key

RUIAHZDXGXRIAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3

Origin of Product

United States

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